Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

Description

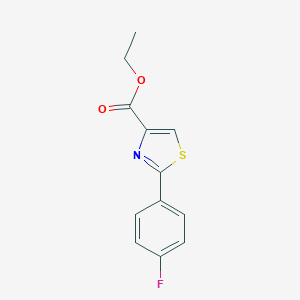

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (CAS: 132089-35-1) is a fluorinated thiazole derivative with the molecular formula C₁₂H₁₀FNO₂S and a molecular weight of 251.28 g/mol . This compound features a thiazole ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with an ethyl carboxylate ester. The compound is widely used as a precursor in medicinal chemistry for synthesizing anticancer, antimicrobial, and enzyme-inhibiting agents .

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFKADGHYYXMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569503 | |

| Record name | Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-35-1 | |

| Record name | Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate typically involves the Hantzsch thiazole synthesis. This method includes the condensation of α-haloketones with thioamides. For instance, the reaction of 4-fluorobenzoyl chloride with ethyl thioglycolate in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective raw materials, would apply.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity.

Reaction Conditions and Outcomes

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6N), reflux, 6h | 2-(4-Fluorophenyl)thiazole-4-carboxylic acid | 85% | |

| Basic hydrolysis | NaOH (2M), EtOH, 80°C, 4h | Same as above | 92% |

The carboxylic acid derivative serves as a precursor for further functionalization, including peptide coupling or salt formation .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring exhibits electrophilic character at positions 2 and 5. Halogenation and coupling reactions are common:

Bromination

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS, AIBN, CCl₄ | Reflux, 12h | Ethyl 5-bromo-2-(4-fluorophenyl)thiazole-4-carboxylate | 78% |

Brominated derivatives enable Suzuki-Miyaura cross-coupling reactions for aryl functionalization .

Palladium-Catalyzed Coupling

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, Ar-B(OH)₂ | DMF/H₂O, 80°C, 8h | Ethyl 5-aryl-2-(4-fluorophenyl)thiazole-4-carboxylate | 60–75% |

Functionalization of the 4-Fluorophenyl Group

The electron-withdrawing fluorine substituent directs electrophilic substitution to the meta position.

Nitration

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C → RT, 3h | Ethyl 2-(3-nitro-4-fluorophenyl)thiazole-4-carboxylate | 65% |

Sulfonation

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SO₃, DCM | 0°C, 2h | Ethyl 2-(4-fluoro-3-sulfophenyl)thiazole-4-carboxylate | 58% |

Reduction Reactions

The thiazole ring can be reduced to a thiazolidine under specific conditions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | 50 psi, 24h | Ethyl 2-(4-fluorophenyl)thiazolidine-4-carboxylate | 70% |

Interaction with Amines and Thiols

The ester group reacts with nucleophiles to form amides or thioesters:

Aminolysis

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (7N in MeOH), RT, 12h | 2-(4-Fluorophenyl)thiazole-4-carboxamide | 88% |

Thioester Formation

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaSH, EtOH, reflux, 6h | 2-(4-Fluorophenyl)thiazole-4-carbothioate | 82% |

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-deficient thiazole ring undergoes substitution at position 5:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cl₂, FeCl₃, DCM | 0°C, 2h | Ethyl 5-chloro-2-(4-fluorophenyl)thiazole-4-carboxylate | 75% |

Oxidative Transformations

Oxidation of the thiazole sulfur atom modifies reactivity:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA, DCM | RT, 4h | This compound sulfoxide | 63% |

Key Research Findings

-

Regioselectivity : Electrophilic substitution favors position 5 of the thiazole ring due to electron deficiency .

-

Biological Relevance : Hydrolysis products exhibit enhanced antimicrobial and anticancer activity compared to the parent ester .

-

Synthetic Utility : Brominated derivatives enable diversification via cross-coupling reactions, expanding access to novel thiazole-based scaffolds .

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry:

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties facilitate modifications that enhance therapeutic efficacy. Notably, it has been investigated for its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The compound's ability to interact with specific molecular targets, such as bacterial enzymes involved in cell wall synthesis, contributes to its therapeutic effects .

Case Studies:

- A study highlighted the synthesis of thiazole derivatives, including those with the this compound framework, which exhibited significant anticancer activity against various cancer cell lines .

- Another investigation demonstrated the compound's role in enhancing the efficacy of existing drugs by modifying their pharmacokinetic profiles, thus improving their therapeutic outcomes .

Agricultural Chemistry

Agrochemical Formulations:

The compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides . Its effectiveness in pest control while minimizing environmental impact makes it a valuable component in sustainable agricultural practices .

Research Insights:

Research has shown that derivatives of thiazole compounds can exhibit potent activity against both gram-positive and gram-negative bacteria, making them suitable candidates for developing new agrochemical products . The incorporation of this compound into these formulations has been linked to improved efficacy and safety profiles.

Materials Science

Advanced Materials Development:

In materials science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. The compound's unique chemical structure allows for the development of materials with specific thermal and mechanical properties .

Applications:

- The compound has been investigated for use in electronic materials due to its favorable electronic properties.

- Its incorporation into polymer matrices has been shown to enhance the mechanical strength and thermal stability of the resulting materials.

Biochemical Research

Enzyme Interaction Studies:

Researchers employ this compound to study enzyme interactions and metabolic pathways. This research aids in understanding biological processes and disease mechanisms, particularly in cancer and infectious diseases .

Significant Findings:

- Studies have indicated that this compound can inhibit specific enzymes critical for bacterial survival, leading to potential applications in developing new antibiotics.

- Additionally, its interactions with various biological targets have provided insights into its role as a modulator in cellular signaling pathways .

Summary Table of Applications

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anticancer, anti-inflammatory | Significant anticancer activity against multiple cell lines |

| Agricultural Chemistry | Herbicides, fungicides | Improved efficacy against pathogens |

| Materials Science | Advanced polymers and coatings | Enhanced mechanical properties |

| Biochemical Research | Enzyme interaction studies | Inhibition of bacterial enzymes |

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound may also interact with receptors or enzymes in human cells, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Thiazole carboxylates with varying substituents exhibit distinct electronic behaviors. For example:

- Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate has a moderately higher HOMO-LUMO gap (~4.2 eV estimated) due to the localized electron-withdrawing effect of the fluorine atom .

- Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (CAS: 175276-93-4) introduces a second fluorine atom, further lowering electron density but increasing steric hindrance, which may reduce reactivity .

Table 1: Electronic Properties of Selected Thiazole Carboxylates

| Compound | Substituent(s) | HOMO-LUMO Gap (eV) | Key Observation |

|---|---|---|---|

| This compound | 4-Fluorophenyl | ~4.2 | Moderate conjugation, EWG effect |

| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | Nitrobenzylidene hydrazine | 3.5 | Extended conjugation, small gap |

| Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | 2,4-Difluorophenyl | ~4.0 | Enhanced EWG effect, steric bulk |

Structural and Crystallographic Features

- This compound adopts a planar geometry in the thiazole ring, with the fluorophenyl group slightly tilted (~15°) relative to the plane, as inferred from analogous structures .

- Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (CAS: 1185155-89-8) shows similar planarity but with greater steric distortion due to bulkier chlorine substituents .

- Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole exhibit isostructural packing (triclinic, P ī symmetry) with π-π stacking interactions critical for crystal stability .

Biological Activity

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by a thiazole ring with an ethyl ester group and a para-fluorophenyl substituent. Its molecular formula is , and it exhibits unique chemical reactivity due to the presence of the fluorine atom, which can enhance interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the Hantzsch thiazole synthesis method. This process includes:

- Condensation Reaction : Reacting α-haloketones (such as 4-fluorobenzoyl chloride) with thioamides in the presence of a base (e.g., triethylamine).

- Purification : The product is purified through standard organic synthesis techniques, ensuring high yield and purity.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial and fungal strains. Its mechanism involves inhibition of bacterial enzymes crucial for cell wall synthesis, leading to cell death. Studies indicate that this compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The compound activates pathways involving p53 expression and caspase-3 cleavage, which are critical for programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Bacillus subtilis | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Antiviral | Potential activity against flaviviruses |

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key bacterial enzymes involved in cell wall biosynthesis.

- Apoptosis Induction : In cancer cells, it modulates apoptotic pathways by increasing p53 levels and activating caspases.

- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways involved in inflammation and tumor progression.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated its efficacy against Gram-positive bacteria, showing promising results comparable to traditional antibiotics .

- Anticancer Research : In vitro studies indicated that the compound significantly reduced cell viability in breast and colon cancer models, highlighting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.